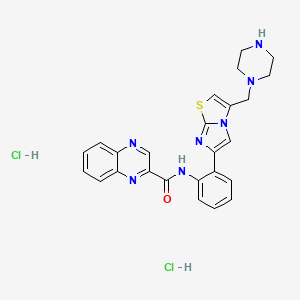

SRT 1720 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7OS.2ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQTKUVUFMWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SRT1720 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT1720 is a synthetic small molecule that has been extensively studied as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging. SRT1720 has demonstrated therapeutic potential in various preclinical models of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the mechanism of action of SRT1720 dihydrochloride, including its molecular interactions, effects on signaling pathways, and physiological consequences. It also presents a critical evaluation of the available data, including the controversy surrounding its direct mode of action, and summarizes key quantitative data and experimental methodologies.

Core Mechanism of Action: Allosteric Activation of SIRT1

SRT1720 is reported to be a selective, allosteric activator of SIRT1.[1] It is believed to bind to an allosteric site within the amino-terminal domain of the SIRT1 enzyme-peptide substrate complex.[1] This binding is thought to induce a conformational change that lowers the Michaelis constant (Km) of SIRT1 for its acetylated substrates, thereby increasing its catalytic efficiency without altering the Km for its co-substrate NAD+ or the maximum reaction velocity (Vmax).[2]

The Controversy: A Critical Perspective

It is crucial to acknowledge a significant controversy in the field regarding the direct activation of SIRT1 by SRT1720. Several studies have suggested that the observed activation of SIRT1 by SRT1720 in vitro is an artifact of the experimental setup, specifically the use of peptide substrates labeled with a fluorophore.[2][3] These studies propose that SRT1720 may interact with the fluorophore-tagged substrate rather than directly with the SIRT1 enzyme, leading to an apparent increase in activity.[2][3] In these studies, SRT1720 did not activate SIRT1 when native, unlabeled peptide or full-length protein substrates were used.[2][3]

Despite this in vitro controversy, a large body of evidence from cell-based assays and in vivo animal studies demonstrates that SRT1720 consistently elicits biological effects that are dependent on the presence and activity of SIRT1.[4][5] This suggests that while the direct allosteric activation model may be an oversimplification, SRT1720 robustly and effectively engages the SIRT1 pathway within a cellular context, leading to the deacetylation of key downstream targets.

Key Signaling Pathways Modulated by SRT1720

The activation of SIRT1 by SRT1720 initiates a cascade of downstream signaling events that mediate its diverse physiological effects.

Deacetylation of Non-Histone Proteins

SIRT1's primary function is the deacetylation of lysine residues on a wide range of non-histone proteins, thereby modulating their activity, stability, and localization. Key targets of the SRT1720-SIRT1 axis include:

-

p53: Deacetylation of the tumor suppressor p53 by SIRT1 inhibits its transcriptional activity, leading to a reduction in apoptosis and cell cycle arrest.[6]

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and function. Its deacetylation by SIRT1 enhances its activity, leading to increased mitochondrial number and improved oxidative metabolism.[6]

-

Forkhead box O (FOXO) transcription factors: Deacetylation of FOXO proteins by SIRT1 can either activate or inhibit their transcriptional activity, depending on the specific family member and cellular context. This can influence processes such as stress resistance and metabolism.[6]

-

Nuclear Factor-kappa B (NF-κB): SIRT1 can deacetylate the p65 subunit of NF-κB, a key pro-inflammatory transcription factor.[7] This deacetylation inhibits NF-κB's transcriptional activity, leading to a potent anti-inflammatory effect.[7]

Crosstalk with Other Signaling Pathways

The effects of SRT1720-mediated SIRT1 activation are further amplified through crosstalk with other critical cellular signaling pathways:

-

AMP-activated protein kinase (AMPK): In some long-term studies, SRT1720 treatment has been associated with the activation of AMPK, a central regulator of cellular energy homeostasis.[6] However, this is likely an indirect, downstream consequence of the metabolic changes induced by SIRT1 activation, as SRT1720 does not appear to directly activate AMPK.[6]

-

Protein Kinase A (PKA): In the context of vascular smooth muscle cell senescence, SRT1720 has been shown to increase SIRT1 activity and AMPKα phosphorylation at Ser485 via the cAMP-PKA pathway.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for SRT1720.

| Parameter | Value | Assay/Method | Reference |

| SIRT1 EC1.5 | 0.16 µM | Cell-free assay | [1] |

| SIRT2 EC1.5 | 37 µM | Cell-free assay | [1] |

| SIRT3 EC1.5 | > 300 µM | Cell-free assay | [1] |

Table 1: In Vitro Potency and Selectivity of SRT1720. EC1.5 is the concentration required to increase enzyme activity by 50%.

| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |

| Diet-induced obese mice | 30 or 100 mg/kg/day (oral gavage) | Glucose homeostasis, Insulin sensitivity | Improved glucose homeostasis and insulin sensitivity | [8] |

| Zucker fa/fa rats | Not specified | Whole-body glucose homeostasis, Insulin sensitivity | Improved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver | [8] |

| Multiple Myeloma Xenograft Mice | 200 mg/kg (5 days/week) | Tumor growth | Significant inhibition of tumor growth | |

| Aged Mice (B6D2F1) | 100 mg/kg/day (oral gavage) for 4 weeks | Vascular endothelial dysfunction | Restored endothelial-dependent dilation | [4] |

| Mice on standard diet | 100 mg/kg/day (in diet) | Lifespan | 8.8% increase in mean lifespan | [5] |

Table 2: Summary of In Vivo Efficacy of SRT1720 in Preclinical Models.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vitro SIRT1 Activation Assay (Fluorescence Polarization)

This assay is commonly used to screen for and characterize SIRT1 activators.

Principle: The assay measures the deacetylation of a fluorophore-labeled peptide substrate by SIRT1. The deacetylated product is then cleaved by a protease, resulting in a change in fluorescence polarization.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing SIRT1 enzyme, a fluorophore-labeled acetylated peptide substrate (e.g., derived from p53), and NAD+ in a suitable buffer.

-

Compound Addition: SRT1720 or a vehicle control is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for the deacetylation reaction to proceed.

-

Protease Digestion: A protease that specifically cleaves the deacetylated peptide is added to the reaction.

-

Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured using a plate reader. A decrease in polarization indicates enzymatic activity.

-

Data Analysis: The EC1.5 value is calculated by plotting the percentage of activation against the logarithm of the compound concentration.

Western Blot Analysis for Protein Deacetylation

This technique is used to assess the deacetylation of specific SIRT1 substrates in cells or tissues.

Protocol Overview:

-

Sample Preparation: Cells or tissues are treated with SRT1720 or a vehicle control. Protein lysates are then prepared.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the acetylated form of the protein of interest (e.g., acetyl-p53). A second primary antibody against the total protein is used as a loading control.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

-

Quantification: The band intensities are quantified to determine the relative levels of the acetylated protein.

Animal Models of Disease

Various animal models are used to evaluate the in vivo efficacy of SRT1720.

-

Diet-Induced Obesity (DIO) Mouse Model: Mice are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic abnormalities. SRT1720 is then administered to assess its effects on these parameters.

-

Xenograft Tumor Models: Human cancer cells (e.g., multiple myeloma) are implanted into immunocompromised mice. Once tumors are established, mice are treated with SRT1720 to evaluate its anti-tumor activity.

-

Aging Models: Aged mice are used to study the effects of SRT1720 on age-related physiological decline, such as vascular dysfunction.

Visualizations of Signaling Pathways and Workflows

SRT1720-SIRT1 Signaling Pathway

Caption: SRT1720 allosterically activates SIRT1, leading to the deacetylation of key protein targets.

Experimental Workflow for In Vivo Efficacy Study

Caption: A generalized workflow for assessing the in vivo efficacy of SRT1720 in a disease model.

Conclusion

SRT1720 dihydrochloride is a potent modulator of the SIRT1 signaling pathway with demonstrated efficacy in a wide range of preclinical disease models. While the precise molecular mechanism of its interaction with SIRT1 in vitro remains a subject of debate, its ability to engage the SIRT1 pathway in cellular and whole-animal systems is well-documented. The downstream consequences of SRT1720-mediated SIRT1 activation, including the deacetylation of key regulatory proteins, lead to beneficial effects on metabolism, inflammation, and cellular stress responses. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in human diseases. This guide provides a comprehensive overview of the current understanding of SRT1720 for researchers and drug development professionals in the field.

References

- 1. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combining a High Dose of Metformin With the SIRT1 Activator, SRT1720, Reduces Life Span in Aged Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

The Core Downstream Mechanisms of SRT1720 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT1720 dihydrochloride, a synthetic small molecule, has garnered significant attention in the scientific community for its potent and specific activation of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and inflammation. By allosterically activating SIRT1, SRT1720 mimics some of the beneficial effects of calorie restriction, positioning it as a promising therapeutic agent for age-related diseases such as type 2 diabetes, cardiovascular disorders, and neurodegeneration. This technical guide provides an in-depth exploration of the core downstream targets and signaling pathways modulated by SRT1720, supported by quantitative data from key studies and detailed experimental protocols.

Core Downstream Signaling Pathways of SRT1720/SIRT1 Activation

SRT1720's mechanism of action is centered on its ability to enhance the catalytic efficiency of SIRT1. This heightened deacetylase activity impacts a host of downstream substrate proteins, thereby initiating distinct signaling cascades. The most well-characterized of these pathways are the PGC-1α, AMPK, FOXO, and NF-κB signaling axes.

PGC-1α Pathway: Enhancing Mitochondrial Biogenesis and Function

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. SRT1720-mediated activation of SIRT1 leads to the deacetylation of PGC-1α.[1][2][3] This post-translational modification enhances PGC-1α's transcriptional coactivator activity, resulting in the increased expression of genes involved in mitochondrial respiration and fatty acid oxidation.[1][4]

AMPK Pathway: A Complex Interplay in Metabolic Regulation

The relationship between SRT1720, SIRT1, and AMP-activated protein kinase (AMPK) is multifaceted. Some studies suggest that SIRT1 activation can lead to the activation of AMPK, a key cellular energy sensor.[5][6] Conversely, other evidence indicates that SRT1720 can activate AMPK independently of SIRT1, potentially through the inhibition of cyclic AMP-degrading phosphodiesterases.[7] Activated AMPK, in turn, can phosphorylate and further activate PGC-1α and other metabolic targets.

FOXO Pathway: Regulating Stress Resistance and Gluconeogenesis

The Forkhead box O (FOXO) family of transcription factors (including FOXO1 and FOXO3) are critical regulators of cellular responses to stress and metabolic changes. SIRT1-mediated deacetylation of FOXO proteins leads to their nuclear retention and enhanced transcriptional activity.[8][9] This results in the upregulation of genes involved in gluconeogenesis in the liver and resistance to oxidative stress.[10][11]

NF-κB Pathway: Attenuating Inflammation

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. The p65 subunit of NF-κB can be acetylated, which enhances its transcriptional activity. SRT1720, through SIRT1 activation, deacetylates the p65 subunit of NF-κB, thereby inhibiting its ability to promote the transcription of pro-inflammatory cytokines.[12][13][14] This anti-inflammatory effect of SRT1720 has been observed in various models of inflammatory disease.[15][16]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies investigating the effects of SRT1720.

Table 1: In Vitro Efficacy of SRT1720

| Parameter | Value | Assay System | Reference |

| EC50 for SIRT1 activation | 0.10 µM - 0.16 µM | Cell-free fluorescent assay | [9][17][18] |

| EC50 for SIRT2 activation | 37 µM | Cell-free fluorescent assay | [17][18] |

| EC50 for SIRT3 activation | > 300 µM | Cell-free fluorescent assay | [17][18] |

| Maximum SIRT1 activation | ~781% | Cell-free fluorescent assay | [18] |

Table 2: Effects of SRT1720 in a Mouse Model of Diet-Induced Obesity

| Parameter | Treatment Group | Change vs. Control | Reference |

| Fasting Blood Glucose | SRT1720 (100 mg/kg, p.o.) | Significant reduction to near normal levels | [9] |

| Mean Lifespan | SRT1720 (100 mg/kg in diet) | +8.8% in standard diet-fed mice | [12] |

| Body Fat Percentage | SRT1720 (100 mg/kg in diet) | Significantly reduced in standard diet-fed mice | [12] |

| Respiratory Exchange Ratio | SRT1720 (100 mg/kg in diet) | Significantly lowered in standard diet-fed mice | [12] |

| Circulating TNF-α | SRT1720 (100 mg/kg in diet) | Lowered in standard diet-fed mice | [12] |

Key Experimental Protocols

SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[19][20][21][22]

Objective: To quantify the deacetylase activity of SIRT1 in the presence or absence of SRT1720.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorescent reporter)

-

NAD+

-

SRT1720 dihydrochloride

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.

-

Add varying concentrations of SRT1720 or vehicle control to the wells of the microplate.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate for an additional 30 minutes at room temperature.

-

Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate SIRT1 activity relative to the vehicle control.

Immunoprecipitation and Western Blotting for PGC-1α Acetylation

This protocol is a generalized procedure based on common laboratory practices and cited literature.[1]

Objective: To determine the effect of SRT1720 on the acetylation status of PGC-1α.

Materials:

-

Cell or tissue lysates from SRT1720-treated and control samples

-

Anti-PGC-1α antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., trichostatin A, nicotinamide)

-

Anti-acetylated lysine antibody for Western blotting

-

Anti-PGC-1α antibody for Western blotting (as a loading control)

-

SDS-PAGE gels and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation: a. Pre-clear cell lysates with protein A/G agarose beads. b. Incubate the pre-cleared lysates with an anti-PGC-1α antibody overnight at 4°C. c. Add protein A/G agarose beads to pull down the PGC-1α protein-antibody complexes. d. Wash the beads extensively with lysis buffer. e. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA). d. Probe the membrane with an anti-acetylated lysine antibody. e. Wash the membrane and probe with a secondary antibody conjugated to HRP. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-PGC-1α antibody to confirm equal loading of immunoprecipitated PGC-1α.

Conclusion

SRT1720 dihydrochloride exerts its profound biological effects primarily through the activation of SIRT1, which in turn deacetylates a range of critical protein targets. The downstream consequences of this action include enhanced mitochondrial biogenesis via the PGC-1α pathway, complex regulation of cellular metabolism through AMPK and FOXO signaling, and potent anti-inflammatory effects by inhibiting the NF-κB pathway. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of SRT1720 and other SIRT1 activators. Continued exploration of these pathways will be instrumental in developing novel treatments for a spectrum of age-related and metabolic diseases.

References

- 1. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRT1-dependent PGC-1α deacetylation by SRT1720 rescues progression of atherosclerosis by enhancing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SRT1720-induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA-dependent phosphorylation of AMPKα at Ser485 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.9. SIRT1 Activity Assay [bio-protocol.org]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

SRT1720 Dihydrochloride and PGC-1α Deacetylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT1720 is a synthetic, potent, and specific small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1] SIRT1 plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging. One of its key substrates is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. The activation of PGC-1α is tightly controlled by post-translational modifications, with deacetylation by SIRT1 being a critical step for its activation.[2] This technical guide provides an in-depth analysis of the mechanism by which SRT1720 promotes PGC-1α deacetylation, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism: SIRT1-Mediated PGC-1α Deacetylation

SRT1720 functions as an allosteric activator of SIRT1.[1] This activation enhances the deacetylase activity of SIRT1 towards its target proteins, including PGC-1α.[3] PGC-1α is acetylated by the acetyltransferase GCN5, which represses its activity.[2] Upon activation by SRT1720, SIRT1 removes acetyl groups from specific lysine residues on PGC-1α.[4] This deacetylation event leads to the activation of PGC-1α, enhancing its ability to co-activate nuclear respiratory factors (NRFs) and other transcription factors.[5] The ultimate downstream effects include increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved cellular metabolic function.[4][6] This mechanism positions the SRT1720-SIRT1-PGC-1α axis as a promising therapeutic target for metabolic and age-related diseases.[7]

Data Presentation: Effects of SRT1720 on PGC-1α and Downstream Targets

The following table summarizes the quantitative and qualitative effects of SRT1720 on the SIRT1/PGC-1α pathway as reported in various studies.

| Model System | SRT1720 Treatment | Key Findings | Reference(s) |

| Rats with Intracerebral Hemorrhage (ICH) | 5 mg/kg | Restored nuclear SIRT1 levels and promoted the deacetylation of PGC-1α. | [5] |

| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Increased SIRT1 and PGC-1α expression levels, leading to PGC-1α deacetylation and restored mitochondrial function. | [8][9] |

| Mice on a High-Fat Diet (HFD) | Not specified | Attenuated the HFD-induced increase in PGC-1α acetylation in the liver. | [3] |

| Porcine Intestinal Epithelial Cells (IPEC-1) | Not specified | Activated the SIRT1/PGC-1α pathway, leading to increased autophagy and mitophagy markers. | [6][10] |

| Mouse Embryonic Fibroblasts (MEFs) | 1 or 3 µM | Increased survival in response to oxidative stress (H₂O₂), a SIRT1-dependent effect. | [3] |

| ob/ob Mice on High-Fat Diet | 30 or 100 mg/kg (oral gavage) | Did not lower plasma glucose or improve mitochondrial capacity. Note: This study questions the direct activation of SIRT1 by SRT1720 with native substrates. | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SRT1720 Action

The following diagram illustrates the molecular cascade initiated by SRT1720, leading to the activation of PGC-1α and subsequent physiological effects.

Caption: SRT1720 allosterically activates SIRT1, promoting PGC-1α deacetylation and activity.

Experimental Protocols

Measuring PGC-1α Acetylation Status

A common and effective method to determine the acetylation status of PGC-1α involves immunoprecipitation followed by Western blot analysis.[12][13] This technique allows for the specific isolation of PGC-1α from cell or tissue lysates and the subsequent detection of its acetylation level using an antibody that recognizes acetylated lysine residues.

1. Cell/Tissue Lysis:

-

Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the samples in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (such as trichostatin A and nicotinamide) to preserve the post-translational modifications.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).

2. Immunoprecipitation (IP) of PGC-1α:

-

Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-PGC-1α antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

3. Western Blot Analysis:

-

Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBS-T) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against acetylated lysine overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading of immunoprecipitated PGC-1α, the membrane can be stripped and re-probed with an anti-PGC-1α antibody.

Experimental Workflow for PGC-1α Acetylation Assay

The diagram below outlines the key steps in the experimental protocol for assessing PGC-1α deacetylation.

Caption: Workflow for immunoprecipitation and Western blot analysis of PGC-1α acetylation.

Conclusion

SRT1720 dihydrochloride is a valuable research tool for investigating the biological roles of the SIRT1/PGC-1α signaling axis. Its ability to induce PGC-1α deacetylation and subsequently enhance mitochondrial function underscores its therapeutic potential for a range of metabolic disorders.[7] However, it is important to note that some studies have raised questions about the direct activation mechanism of SRT1720 on SIRT1 with native substrates, suggesting that its effects might be context-dependent or involve other mechanisms.[11] Further research is necessary to fully elucidate its mode of action and validate its efficacy in various pathological conditions. The methodologies and pathways detailed in this guide provide a framework for scientists and researchers to design and interpret experiments aimed at exploring this critical regulatory pathway.

References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT1/PGC-1α Signaling Promotes Mitochondrial Functional Recovery and Reduces Apoptosis after Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1-dependent PGC-1α deacetylation by SRT1720 rescues progression of atherosclerosis by enhancing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]

The Role of SRT1720 Dihydrochloride in the Induction of Autophagy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT1720 dihydrochloride, a potent and specific activator of Sirtuin 1 (SIRT1), has emerged as a significant modulator of cellular autophagy. This technical guide provides an in-depth analysis of the mechanisms through which SRT1720 induces this critical cellular process, which is implicated in a wide array of physiological and pathological states, including aging, metabolic disorders, and neurodegenerative diseases. Through the activation of SIRT1, SRT1720 orchestrates a signaling cascade that primarily involves the AMP-activated protein kinase (AMPK) pathway, leading to the initiation and progression of autophagy. This document summarizes the key signaling pathways, presents quantitative data from relevant studies, details common experimental protocols for assessing SRT1720-induced autophagy, and provides visual representations of the underlying molecular interactions.

Core Mechanism of Action: SIRT1 Activation

SRT1720 is a small molecule that is reported to be a 1,000-fold more potent activator of SIRT1 than resveratrol.[1] SIRT1, an NAD+-dependent deacetylase, is a crucial regulator of cellular metabolism and stress responses.[2][3] Its activation by SRT1720 is the primary event initiating a cascade of downstream effects that culminate in the induction of autophagy.[1][2][3][4][5] SRT1720 has been shown to reverse the age-related decline in SIRT1 activity, thereby promoting cellular homeostasis.

Signaling Pathways in SRT1720-Mediated Autophagy

The induction of autophagy by SRT1720 is not a direct action but is mediated through a well-defined signaling network. The key pathways are detailed below.

The SIRT1-AMPK Axis

A central mechanism in SRT1720-induced autophagy is the activation of AMP-activated protein kinase (AMPK).[1][4] SIRT1 activation by SRT1720 leads to the activation of AMPK.[1][4] Activated AMPK, in turn, promotes autophagy.[1][4] This interplay forms a positive feedback loop where SIRT1 and AMPK mutually enhance each other's activity, leading to a sustained autophagic response. In hypoxic conditions, SRT1720 treatment has been shown to enhance AMPK activation, leading to increased autophagy.[1]

Downstream of AMPK: mTOR Inhibition

AMPK is a key negative regulator of the mechanistic target of rapamycin (mTOR), a central inhibitor of autophagy.[2][6] While not explicitly detailed in the provided search results for SRT1720, the activation of AMPK is well-established to inhibit mTORC1 signaling, thereby relieving the inhibition of the ULK1 complex and allowing for the initiation of autophagosome formation.[2][6]

Deacetylation of Autophagy-Related Proteins

SIRT1 can directly deacetylate several autophagy-related (Atg) proteins, thereby modulating their function. Studies have shown that SIRT1 interacts with and deacetylates components of the autophagy machinery, including Atg5, Atg7, and LC3.[7] Treatment with SRT1720 has been observed to decrease the acetylation of these proteins, suggesting a direct regulatory role of SIRT1 in the autophagic process.[7]

Signaling Pathway of SRT1720-Induced Autophagy

A diagram illustrating the signaling cascade of SRT1720-induced autophagy.

Quantitative Data on SRT1720-Induced Autophagy

The following tables summarize the quantitative findings from various studies investigating the effects of SRT1720 on autophagy markers.

Table 1: In Vitro Studies

| Cell Line | SRT1720 Concentration | Treatment Duration | Key Findings | Reference |

| A549 (NSCLC) | 3 µM | Not Specified | Significant increase in LC3+ puncta. | [5][8][9] |

| HTB-94 (Chondrosarcoma) | 500 nM | Not Specified | Decreased acetylation of Atg5, Atg7, BECLIN1, and LC3. | [7] |

| hFOB1.19 (Osteoblasts) | Not Specified | 2 hours (preincubation) | Co-treatment with 17β-E2 significantly increased the number of autophagosomes. | [10][11] |

| Bladder Cancer Cells | Not Specified | Not Specified | Promoted autophagosome accumulation. | [12] |

Table 2: In Vivo Studies

| Animal Model | SRT1720 Dosage | Treatment Regimen | Key Findings | Reference |

| Hypoxic Mice | Not Specified | Long-term | Increased cardiac autophagy, indicated by an increase in LC3-II and a decrease in p62. | [1] |

| Mice with Hepatic I/R | 20 mg/kg | Post-treatment | Enhanced autophagy, evidenced by increased LC3II expression and a 19.1% decrease in SQSTM1/p62 protein levels. | [13] |

| Adipose-specific SIRT1 knockout mice | Not Specified | Not Specified | Restored autophagy impairment. | [2][3] |

Experimental Protocols for Assessing Autophagy

The following are detailed methodologies for key experiments cited in the literature to assess SRT1720-induced autophagy.

Western Blotting for Autophagy Markers

Objective: To quantify the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.

Protocol:

-

Cell Lysis: Treat cells with SRT1720 at the desired concentration and duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.[14]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14] Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is calculated to assess autophagosome formation. A decrease in p62 levels indicates autophagic flux.

Immunofluorescence for LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes, which appear as distinct LC3 puncta within the cytoplasm.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with SRT1720.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[14]

-

Blocking and Staining:

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[14]

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.[9][14]

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the ultrastructure of autophagosomes and autolysosomes.

Protocol:

-

Cell Fixation and Processing: Fix cells treated with SRT1720 in glutaraldehyde, followed by post-fixation in osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in resin.

-

Sectioning and Staining: Cut ultrathin sections and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope to identify double-membraned autophagosomes and single-membraned autolysosomes.

Experimental Workflow for Autophagy Assessment

A flowchart of the experimental workflow for assessing autophagy induction.

Therapeutic Implications and Future Directions

The ability of SRT1720 to induce autophagy has significant therapeutic potential. By promoting the clearance of damaged organelles and aggregated proteins, SRT1720 may offer a protective strategy against a variety of diseases. For instance, in the context of cardiovascular disease, SRT1720-induced autophagy has been shown to protect cardiomyocytes from hypoxic stress.[1][4] In metabolic disorders, restoring autophagy with SRT1720 has been shown to improve metabolic abnormalities.[2][3]

However, the role of autophagy in cancer is more complex, as it can be both tumor-suppressive and tumor-promoting. While some studies suggest SRT1720 can inhibit cancer cell progression, others indicate that the induced autophagy may be a protective mechanism for cancer cells.[5][12] For example, in non-small-cell lung cancer, resveratrol-induced autophagy via SIRT1 activation was found to be a pro-survival mechanism.[5] Conversely, in bladder cancer, SRT1720 was found to inhibit cell proliferation by impairing autophagic flux.[12]

Future research should focus on elucidating the context-dependent roles of SRT1720-induced autophagy. A deeper understanding of the downstream effectors and the crosstalk with other cellular pathways will be crucial for the successful translation of SRT1720 into clinical applications. Furthermore, the development of more specific autophagy modulators will be essential to harness the full therapeutic potential of this fundamental cellular process.

References

- 1. Sirt1 promotes autophagy and inhibits apoptosis to protect cardiomyocytes from hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and Autophagy: Implications in Endocrine Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SIRT1 and Autophagy: Implications in Endocrine Disorders [frontiersin.org]

- 4. Sirt1 promotes autophagy and inhibits apoptosis to protect cardiomyocytes from hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resveratrol, an activator of SIRT1, induces protective autophagy in non-small-cell lung cancer via inhibiting Akt/mTOR and activating p38-MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol as an inductor of autophagy: is there a unique pathway of activation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Up-regulation of SIRT1 induced by 17beta-estradiol promotes autophagy and inhibits apoptosis in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SRT1720 inhibits bladder cancer cell progression by impairing autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sirtuin 1 Stimulation Attenuates Ischemic Liver Injury and Enhances Mitochondrial Recovery and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

SRT1720 Dihydrochloride and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT1720 dihydrochloride, a small molecule originally developed as a specific activator of Sirtuin 1 (SIRT1), has garnered significant attention for its potential to modulate mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the core mechanisms by which SRT1720 influences mitochondrial health, the key signaling pathways involved, and detailed experimental protocols for investigating its effects. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, aging, and neurodegenerative diseases. While much of the evidence points to a SIRT1-dependent mechanism involving the deacetylation of PGC-1α, this guide also addresses the ongoing scientific discussion regarding the directness of SIRT1 activation by SRT1720 and its potential off-target effects.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of age-related and metabolic diseases. Mitochondrial biogenesis, the process of generating new mitochondria, is a critical mechanism for maintaining cellular homeostasis and responding to energetic stress. Pharmacological agents that can stimulate this process are of great therapeutic interest. SRT1720 has emerged as a promising compound in this area, demonstrating the ability to enhance mitochondrial function in various preclinical models.

Mechanism of Action: The SIRT1-PGC-1α Axis

The primary proposed mechanism of action for SRT1720 in promoting mitochondrial biogenesis is through the activation of SIRT1, an NAD+-dependent deacetylase.[1][2][3][4] SIRT1 plays a crucial role in cellular metabolism and stress responses. A key downstream target of SIRT1 in the context of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3][4]

PGC-1α is a master regulator of mitochondrial gene expression and biogenesis. Its activity is modulated by post-translational modifications, including acetylation. By deacetylating PGC-1α, SIRT1 enhances its transcriptional coactivator activity, leading to the increased expression of nuclear and mitochondrial genes that encode mitochondrial proteins.[3][5] This cascade of events results in an overall increase in mitochondrial mass and improved respiratory function.

Interestingly, studies have shown that SRT1720 can induce mitochondrial biogenesis in the absence of AMP-activated protein kinase (AMPK) activation, another key energy sensor that can also activate PGC-1α.[1][2][3][4] This suggests a potentially direct and specific pathway of action through SIRT1.

Controversy and Off-Target Effects

It is important to note that the direct activation of SIRT1 by SRT1720 has been a subject of scientific debate.[1][6][7][8] Some studies suggest that the observed effects of SRT1720 may be, at least in part, due to off-target effects or an indirect activation mechanism.[1][6][7] Researchers utilizing SRT1720 should be mindful of this controversy and consider appropriate controls to validate the SIRT1-dependency of their findings.

Quantitative Data on the Effects of SRT1720

The following tables summarize the quantitative effects of SRT1720 on various markers of mitochondrial biogenesis and function as reported in the scientific literature.

Table 1: Effects of SRT1720 on Mitochondrial DNA and Protein Expression in Renal Proximal Tubule Cells (RPTCs)

| Parameter | Treatment | Fold Change vs. Control | Reference |

| Mitochondrial DNA (ND6) | 10 µM SRT1720 (24h) | ~3.5-fold increase | [9] |

| ATP Synthase β Protein | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3][9] |

| NDUFB8 Protein | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3] |

Table 2: Effects of SRT1720 on Mitochondrial Respiration and ATP Levels in RPTCs

| Parameter | Treatment | Fold Change vs. Control | Reference |

| Basal Respiration | 3 µM SRT1720 (24h) | ~1.5-fold increase | [3] |

| Basal Respiration | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3] |

| Uncoupled Respiration | 3 µM SRT1720 (24h) | ~1.5-fold increase | [3] |

| Uncoupled Respiration | 10 µM SRT1720 (24h) | ~1.5-fold increase | [3] |

| ATP Levels | 10 µM SRT1720 (24h) | ~1.8-fold increase | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SRT1720-Induced Mitochondrial Biogenesis

Experimental Workflow for Assessing SRT1720 Effects

Detailed Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol allows for the relative quantification of mtDNA content compared to nuclear DNA (nDNA).

-

DNA Extraction: Isolate total DNA from cell or tissue samples using a standard DNA extraction kit, following the manufacturer's instructions.

-

DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is between 1.8 and 2.0.

-

Primer Design: Utilize validated primers for a mitochondrial-encoded gene (e.g., ND1, ND6) and a single-copy nuclear-encoded gene (e.g., BECN1, NEB).[10]

-

qPCR Reaction Setup: Prepare a master mix containing SYBR Green or a probe-based qPCR master mix, forward and reverse primers for both the mitochondrial and nuclear targets, and nuclease-free water. Add a standardized amount of template DNA (e.g., 2-10 ng) to each reaction well.[10] Include no-template controls for each primer set.

-

Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol:

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

-

The relative mtDNA copy number is calculated as 2 x 2^ΔCt.[12]

-

Western Blotting for Mitochondrial Proteins (NDUFB8 and ATP Synthase β)

This protocol details the immunodetection of specific mitochondrial proteins.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NDUFB8, ATP Synthase β, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.[3]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step as described above.

-

Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.

Measurement of Cellular Respiration using a Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess mitochondrial function.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[2]

-

Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.[2]

-

Cell Plate Preparation: a. Remove the growth medium from the cells. b. Wash the cells once with the pre-warmed assay medium. c. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[14]

-

Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.[2]

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge.

-

Replace the calibrant plate with the cell plate.

-

Run the assay, which involves sequential injections of the metabolic modulators and measurement of the oxygen consumption rate (OCR).[15]

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]

SIRT1 Deacetylase Activity Assay

This fluorometric assay measures the deacetylase activity of SIRT1.

-

Reagent Preparation: Prepare the assay buffer, a fluorogenic SIRT1 substrate, NAD+, and a developer solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Abcam, Cayman Chemical).[16][17]

-

Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, and the SIRT1 enzyme (either purified or in cell lysates).

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.[17]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-45 minutes).[16][17]

-

Stop and Develop: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal.[17]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).[17]

-

Data Analysis: The fluorescence signal is directly proportional to the SIRT1 deacetylase activity. Include appropriate controls, such as a no-enzyme control and a known SIRT1 inhibitor (e.g., nicotinamide).[16]

PGC-1α Acetylation Analysis by Immunoprecipitation and Western Blotting

This protocol is used to determine the acetylation status of PGC-1α.[18][19]

-

Cell Lysis: Lyse cells in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation status of proteins.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-PGC-1α antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the PGC-1α protein-antibody complexes.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Perform SDS-PAGE and Western blotting as described in section 5.2.

-

Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylated PGC-1α.

-

Strip the membrane and re-probe with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.

-

-

Data Analysis: Quantify the band intensities and express the acetylation level as the ratio of the acetylated PGC-1α signal to the total PGC-1α signal.

Assessment of AMPK Activation by Western Blotting

This protocol is used to determine if SRT1720 treatment affects the activation of AMPK.

-

Protein Extraction and Quantification: Follow steps 1 and 2 from the Western blotting protocol (section 5.2).

-

SDS-PAGE and Transfer: Follow steps 3 and 4 from the Western blotting protocol.

-

Antibody Incubation:

-

Signal Detection and Analysis: Follow steps 7-11 from the Western blotting protocol. Express AMPK activation as the ratio of phosphorylated AMPK to total AMPK.

Conclusion

SRT1720 dihydrochloride is a valuable tool for studying the mechanisms of mitochondrial biogenesis. Its primary mode of action is believed to be through the activation of the SIRT1-PGC-1α signaling pathway, leading to increased mitochondrial mass and function. This technical guide provides a comprehensive overview of the current understanding of SRT1720's effects, along with detailed protocols for its investigation. As with any pharmacological agent, researchers should be aware of the ongoing discussions regarding its specificity and potential off-target effects and design their experiments accordingly. The continued study of SRT1720 and similar compounds holds significant promise for the development of novel therapeutics for a range of metabolic and age-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Biogenesis and Peroxisome Proliferator–Activated Receptor-γ Coactivator-1α (PGC-1α) Deacetylation by Physical Activity: Intact Adipocytokine Signaling Is Required - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 11. MtDNA copy number [protocols.io]

- 12. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]

- 19. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of SRT1720: A Technical Guide

Disclaimer: This document serves as a technical guide on the pharmacokinetics and bioavailability of the SIRT1 activator, SRT1720. It is intended for researchers, scientists, and drug development professionals. Publicly available literature lacks specific quantitative pharmacokinetic parameters for SRT1720. Therefore, this guide provides a framework of the required data and methodologies, based on standard practices in preclinical drug development, to facilitate a comprehensive understanding of its potential pharmacokinetic profile.

Introduction

SRT1720 is a synthetic small molecule that has been investigated for its potent activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and cellular senescence.[2][3] Activation of SIRT1 by SRT1720 has been shown to mimic some of the beneficial effects of calorie restriction, such as improved insulin sensitivity and enhanced mitochondrial function in preclinical models.[1] Despite its promising therapeutic potential in age-related diseases, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its oral bioavailability, is crucial for further development. This guide outlines the key pharmacokinetic considerations for SRT1720 and provides standardized protocols for its evaluation.

Pharmacokinetics of SRT1720

The pharmacokinetic profile of a drug candidate like SRT1720 is essential for determining its dosing regimen and predicting its efficacy and safety. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½).

As of the latest literature review, specific quantitative pharmacokinetic data for SRT1720 in various species has not been published. The following tables are presented as a template to illustrate how such data would be structured for comparative analysis.

Table 1: Single-Dose Pharmacokinetic Parameters of SRT1720 in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t½ (h) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Single-Dose Pharmacokinetic Parameters of SRT1720 in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t½ (h) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Bioavailability of SRT1720

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the administered dose that reaches systemic circulation. For a related compound, limited oral bioavailability has been noted as a potential constraint, suggesting that this could also be a characteristic of SRT1720.

Table 3: Absolute Oral Bioavailability of SRT1720 in Preclinical Species

| Species | Dose (mg/kg, p.o.) | Dose (mg/kg, i.v.) | AUC p.o. (ng·h/mL) | AUC i.v. (ng·h/mL) | Absolute Bioavailability (%) |

| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed and standardized experimental protocols are necessary for the reliable determination of pharmacokinetic parameters. Below are generalized protocols for key experiments.

Preclinical Pharmacokinetic Study in Mice

This protocol outlines a typical single-dose pharmacokinetic study in mice to determine the plasma concentration-time profile of SRT1720 following oral and intravenous administration.

4.1.1. Animals

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum, with fasting overnight prior to dosing.[4]

4.1.2. Formulation and Dosing

-

Oral (p.o.) Formulation: SRT1720 is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

Intravenous (i.v.) Formulation: SRT1720 is dissolved in a suitable vehicle for intravenous administration, such as a solution containing saline, ethanol, and polyethylene glycol.

-

Dosing:

-

Oral administration is performed via gavage at a specified dose volume (e.g., 10 mL/kg).

-

Intravenous administration is performed via the tail vein at a specified dose volume (e.g., 5 mL/kg).

-

4.1.3. Sample Collection

-

Blood Sampling: Approximately 50-100 µL of blood is collected from each mouse via the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[4]

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[4]

Bioanalytical Method for SRT1720 Quantification in Plasma

A sensitive and specific bioanalytical method is required for the accurate quantification of SRT1720 in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for this purpose.

4.2.1. Sample Preparation

-

Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard is added.[5]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant is transferred to a clean plate or vial for LC-MS/MS analysis.

4.2.2. LC-MS/MS Conditions

-

Chromatographic Separation: A C18 reverse-phase column is used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the parent and daughter ions of SRT1720 and the internal standard.

4.2.3. Method Validation The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[6]

Visualizations

Signaling Pathway

SRT1720 activates SIRT1, which in turn deacetylates a number of downstream targets involved in metabolic regulation and stress responses.

Caption: SRT1720 activates SIRT1, leading to downstream effects.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: Workflow for a preclinical pharmacokinetic study.

References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. admescope.com [admescope.com]

- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneonatalsurg.com [jneonatalsurg.com]

SRT1720 Dihydrochloride: A Technical Guide to its Chemical Properties and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT1720 is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective activation of Sirtuin 1 (SIRT1).[1][2][3] SIRT1, an NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging.[4] As a result, SRT1720 has been investigated for its therapeutic potential in a range of age-related and metabolic diseases.[4][5] This technical guide provides a comprehensive overview of the chemical properties and stability of SRT1720 dihydrochloride, along with detailed experimental protocols and pathway visualizations to support researchers in their study of this compound.

Chemical and Physical Properties

SRT1720 dihydrochloride is the salt form of SRT1720, which is often used in research to improve its solubility and handling characteristics. The fundamental properties of the parent compound and its dihydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Compound Name | SRT1720 | [1] |

| Synonyms | SRT1720 HCl, SRT 1720 Hydrochloride | [1] |

| Molecular Formula (Free Base) | C₂₅H₂₃N₇OS | [3] |

| Molecular Weight (Free Base) | 469.56 g/mol | [3] |

| Molecular Formula (Dihydrochloride) | C₂₅H₂₅Cl₂N₇OS | [6] |

| Molecular Weight (Dihydrochloride) | 542.48 g/mol | [6] |

| CAS Number (Free Base) | 925434-55-5 | [3] |

| CAS Number (Dihydrochloride) | 2468639-77-0 | [6] |

| Appearance | Light brown to yellow solid | [7] |

| Purity | ≥98% by HPLC | [3][8] |

Solubility

The solubility of SRT1720 dihydrochloride is a critical factor for its use in various experimental settings. The compound exhibits differential solubility in aqueous and organic solvents.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 10 mg/mL | - | [9] |

| 23.33 mg/mL (49.68 mM) | Ultrasonic and adjust pH to 3 with H₂O may be needed. Hygroscopic DMSO can impact solubility. | [7] | |

| 55 mg/mL (108.65 mM) | Sonication is recommended. | [1] | |

| Soluble to 5 mM | - | [3] | |

| Up to at least 25 mg/mL | - | [10] | |

| Water | < 1 mg/mL | Insoluble or slightly soluble. | [1] |

| 12.99 mg/mL (27.66 mM) | Ultrasonic, warming, and pH adjustment to 5 with 1 M HCl and heating to 60°C may be required. | [7] | |

| Ethanol | < 1 mg/mL | Insoluble or slightly soluble. | [1] |

| DMF | 1 mg/mL | - | [9] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [9] |

Stability and Storage

Proper storage of SRT1720 dihydrochloride is essential to maintain its integrity and activity. Stability is dependent on the storage form (powder vs. solution) and temperature.

| Form | Storage Temperature | Stability | Source(s) |

| Powder | -20°C | 3 years | [7][11] |

| 4°C | 2 years | [7] | |

| In Solvent (e.g., DMSO) | -80°C | 1 year | [7][11] |

| -20°C | 1 month to 6 months | [7][11] |

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7][11] Aqueous solutions should not be stored for more than one day.[8]

Mechanism of Action and Signaling Pathways

SRT1720 is a selective activator of SIRT1, with an EC₅₀ of approximately 0.16 μM.[1][3][12] It is significantly more potent than resveratrol, another well-known SIRT1 activator.[8][12] SRT1720 exhibits less potent activity towards other sirtuins like SIRT2 and SIRT3.[1][7] The activation of SIRT1 by SRT1720 is allosteric, meaning it binds to a site on the enzyme distinct from the active site, leading to a conformational change that enhances its catalytic activity.[5][11]

The activation of SIRT1 by SRT1720 initiates a cascade of downstream signaling events that are central to its biological effects. These pathways are often associated with improved metabolic function and cellular stress resistance.

Caption: SRT1720-mediated SIRT1 activation and downstream signaling.

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorescence Polarization)

This protocol is a representative method for assessing the in vitro activity of SIRT1 and the effect of activators like SRT1720. It is a coupled enzyme assay that measures the deacetylation of a fluorescently labeled peptide substrate.[1][11]

Caption: Workflow for a fluorescence polarization-based SIRT1 activity assay.

Materials:

-

SIRT1 Enzyme

-

Fluorescently labeled peptide substrate (e.g., derived from p53 sequence, N-terminally biotinylated and C-terminally fluorescently tagged)[1][11]

-

β-NAD⁺

-

SRT1720 (or other test compounds)

-

Assay Buffer (e.g., 25 mM Tris-acetate pH 8, 137 mM Na-Ac, 2.7 mM K-Ac, 1 mM Mg-Ac, 0.05% Tween-20, 0.1% Pluronic F127, 10 mM CaCl₂, 5 mM DTT, 0.025% BSA)[11]

-

Nicotinamide (SIRT1 inhibitor, for stopping the reaction)

-

Trypsin

-

Streptavidin

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a reaction mixture containing the SIRT1 enzyme, peptide substrate, and β-NAD⁺ in the assay buffer.

-

Add SRT1720 or a vehicle control (e.g., DMSO) to the appropriate wells of a microplate.

-

Initiate the reaction by adding the enzyme mixture to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the deacetylation reaction by adding a solution of nicotinamide.[11]

-

Add trypsin to the wells to cleave the deacetylated peptide substrate.[11]

-

Incubate at 37°C to allow for tryptic digestion.

-

Add streptavidin to the wells. This accentuates the mass difference between the cleaved and uncleaved peptide, enhancing the change in polarization.[11]

-

Measure the fluorescence polarization using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent tag used.[11]

In Vivo Administration in Murine Models

SRT1720 dihydrochloride is orally bioavailable and has been extensively studied in various mouse models.[1][9]

Vehicle Preparation for Oral Gavage:

-

A common vehicle for SRT1720 is a suspension in 2% HPMC (Hydroxypropyl methylcellulose) + 0.2% DOSS (Dioctyl sodium sulfosuccinate).[6]

-

Another formulation involves dissolving SRT1720 HCl in 30% PEG 400 + 0.5% Tween 80 + 5% Propylene glycol to create a suspension.[11]

Dosing Regimen:

-

Doses typically range from 25 to 100 mg/kg body weight, administered once daily via oral gavage.[1][6][9]

-

For example, in studies with diet-induced obese mice, a dose of 100 mg/kg was administered once daily.[6][9]

Experimental Procedure Outline:

-

Acclimate animals to the housing conditions and diet.

-

Randomize animals into control and treatment groups.

-

Prepare the SRT1720 formulation fresh daily or as per its stability in the chosen vehicle.

-

Administer SRT1720 or the vehicle control to the respective groups by oral gavage once daily.

-

Monitor animal body weight, food intake, and overall health throughout the study.[5][13]

-

At specified time points, perform relevant physiological tests such as glucose tolerance tests (GTT) or insulin tolerance tests (ITT).[5][6]

-

At the end of the study, collect blood and tissues for downstream analysis (e.g., measurement of serum biomarkers, gene expression analysis, histology).[5]

Conclusion

SRT1720 dihydrochloride is a powerful research tool for investigating the roles of SIRT1 in health and disease. A thorough understanding of its chemical properties, solubility, and stability is paramount for designing robust and reproducible experiments. The provided protocols and pathway diagrams offer a foundational resource for researchers embarking on studies involving this potent SIRT1 activator. As with any bioactive compound, careful consideration of dose, vehicle, and experimental model is crucial for obtaining meaningful and translatable results.

References

- 1. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. caymanchem.com [caymanchem.com]

- 10. tribioscience.com [tribioscience.com]

- 11. selleckchem.com [selleckchem.com]

- 12. SRT1720 hydrochloride | SIRT1 activator | Probechem Biochemicals [probechem.com]

- 13. academic.oup.com [academic.oup.com]

SRT 1720 allosteric binding to SIRT1

An In-depth Technical Guide on the Allosteric Binding of SRT1720 to SIRT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a key regulator of cellular metabolism, stress resistance, and inflammatory responses. Its activation is considered a promising therapeutic strategy for a variety of age-related diseases. SRT1720 is a potent and specific synthetic small-molecule activator of SIRT1 that operates through an allosteric mechanism. This document provides a comprehensive technical overview of the interaction between SRT1720 and SIRT1, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways.

Core Mechanism of Allosteric Activation

SRT1720 functions as a sirtuin-activating compound (STAC) by binding directly to an allosteric site within a conserved N-terminal domain of the SIRT1 enzyme.[1][2] This binding event induces a conformational change in the enzyme-substrate complex that lowers the Michaelis constant (Kₘ) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency without altering the Kₘ for the NAD⁺ cofactor or the maximal reaction velocity (Vₘₐₓ).[2][3]